molecular formula C9H17NO5 B568580 4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid CAS No. 112899-25-9

4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid

Cat. No. B568580
CAS RN: 112899-25-9
M. Wt: 219.237
InChI Key: IECBBAQNKNZSNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds similar to “4-(((tert-Butoxycarbonyl)amino)oxy)butanoic acid” often involves the use of tert-butoxycarbonyl-protected amino acids . For instance, a chiral catalyst was added to a toluene solution, followed by SM1, triethylamine, and methanol solvent. The reaction was carried out at 55°C for 12 hours under pressure .

Scientific Research Applications

  • Synthesis of Collagen Cross-Links : An efficient synthesis of tert-butyl-(2S)-2-[(tert-butoxycarbonyl)amino]-4-(2-oxiranyl) butanoate, a key intermediate for the preparation of collagen cross-links such as pyridinoline and deoxypyridinoline, was described. This process involves multiple steps starting from a related tert-butoxycarbonyl compound (Adamczyk, Johnson, & Reddy, 1999).

  • Asymmetric Hydrogenation of Enamines : The asymmetric hydrogenation of enamine ester using chiral ferrocenyl ligands in conjunction with [Rh(COD)Cl]2 led to the synthesis of (3R)-3-[N-(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid, showcasing the utility of tert-butoxycarbonyl in asymmetric synthesis (Kubryk & Hansen, 2006).

  • N-tert-Butoxycarbonylation of Amines : The heteropoly acid H3PW12O40 was used as an efficient catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate. This method is environmentally friendly and yields N-Boc derivatives in excellent quantities without competitive side products (Heydari et al., 2007).

  • Synthesis of Non-proteinogenic Amino Acids : The synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, and its derivative using tert-butoxycarbonyl indicates its role in the production of specialized amino acids (Adamczyk & Reddy, 2001).

  • Synthesis of Amino Acid Derivatives for Anticancer Agents : Functionalized amino acid derivatives, including N-substituted tert-butoxycarbonyl derivatives, were synthesized and evaluated for their cytotoxicity against human cancer cell lines, demonstrating the potential of tert-butoxycarbonyl compounds in medicinal chemistry (Kumar et al., 2009).

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonylamino]oxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-14-6-4-5-7(11)12/h4-6H2,1-3H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECBBAQNKNZSNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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